2,5-Difluoro-4-nitrobenzoic acid
Overview
Description
2,5-Difluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4. It is a derivative of benzoic acid, where two fluorine atoms and one nitro group are substituted at the 2, 5, and 4 positions, respectively. This compound is known for its applications as a pharmaceutical intermediate and its role in various chemical reactions .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-4-nitrobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. The compound’s reactivity may also be influenced by the nitro group and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitrobenzoic acid typically involves the nitration of 2,5-difluorobenzoic acid. One common method includes the reaction of 2,5-difluorotoluene with nitric acid under controlled conditions to introduce the nitro group at the 4-position . Another approach involves the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile using sodium hydroxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Sodium hydroxide solution at elevated temperatures.
Major Products Formed:
Reduction: 2,5-Difluoro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 2,5-Difluorobenzoic acid.
Scientific Research Applications
2,5-Difluoro-4-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2,4-Difluoro-5-nitrobenzoic acid
- 2,5-Difluoronitrobenzene
Comparison: 2,5-Difluoro-4-nitrobenzoic acid is unique due to the presence of both fluorine atoms and a nitro group, which imparts distinct chemical properties such as increased acidity and reactivity compared to its non-fluorinated counterparts. The fluorine atoms also enhance the compound’s stability and influence its interactions in various chemical and biological systems .
Properties
IUPAC Name |
2,5-difluoro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNSBLYGCZJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289135 | |
Record name | 2,5-difluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116465-48-6 | |
Record name | 2,5-difluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluoro-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-difluoro-4-nitrobenzoic acid in the synthesis of the described TS inhibitors?
A1: this compound serves as a crucial starting material in synthesizing the 2',5'-difluoro substituted quinazoline antifolates []. The synthesis involves a multi-step process where this compound is first converted to its glutamate derivative. This derivative then undergoes further modifications and coupling reactions to ultimately yield the desired difluoro-substituted quinazoline-based TS inhibitors.
Q2: How does the incorporation of fluorine atoms in the benzene ring, specifically in the 2' and 5' positions, affect the biological activity of the resulting compounds?
A2: The research indicates that the inclusion of fluorine atoms in the 2' and 5' positions of the benzene ring leads to a decrease in the inhibitory activity against TS compared to their non-fluorinated counterparts []. This suggests that the presence and position of fluorine atoms significantly impact the interaction of these compounds with the TS enzyme.
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